molecular formula C14H11F3O2 B1532674 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol CAS No. 1261464-05-4

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B1532674
CAS No.: 1261464-05-4
M. Wt: 268.23 g/mol
InChI Key: QXSUPPBWSBMGAR-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Aryl halide: 4-bromo-2-methylphenol

    Organoboron compound: 4-trifluoromethoxyphenylboronic acid

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of 2-methyl-4-(4-trifluoromethoxyphenyl)benzaldehyde.

    Reduction: Formation of this compound derivatives with reduced trifluoromethoxy group.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: Similar structure but lacks the methyl group.

    2-Methyl-4-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Methoxy-2-methylphenol: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and binding interactions.

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)19-14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSUPPBWSBMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684013
Record name 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261464-05-4
Record name 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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